molecular formula C19H14ClNO3S B416193 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one CAS No. 313267-66-2

3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one

Cat. No.: B416193
CAS No.: 313267-66-2
M. Wt: 371.8g/mol
InChI Key: LRWBFZDVJLAUIY-UHFFFAOYSA-N
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Description

3-{[2-(3-Chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one is a synthetic hybrid molecule designed for pharmaceutical and biological research. It combines a 2H-chromen-2-one (coumarin) scaffold with a 1,3-thiazolidine moiety, a structural framework known to confer significant biological potential . Coumarin derivatives are extensively documented in scientific literature for possessing a wide spectrum of biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties . The 1,3-thiazolidin-4-one core is similarly recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities . The strategic integration of these two pharmacophores into a single molecule is a common approach in drug discovery to create novel chemical entities with enhanced or dual mechanisms of action for screening against various biological targets . This compound is supplied for research purposes to investigate the therapeutic potential of coumarin-thiazolidinone hybrids. It is intended for in vitro studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[2-(3-chlorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO3S/c20-14-6-3-5-13(10-14)18-21(8-9-25-18)17(22)15-11-12-4-1-2-7-16(12)24-19(15)23/h1-7,10-11,18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWBFZDVJLAUIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiazolidine intermediate. This intermediate is then reacted with 3-acetyl-2H-chromen-2-one under specific conditions to yield the final product. Industrial production methods may involve optimizing these reactions for higher yield and purity, often employing catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves the inhibition of enzyme activity or the activation of receptor pathways, leading to the desired biological effects. The chromenone structure also contributes to its activity by facilitating binding to target sites and enhancing the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinone-Coumarin Hybrids

N-[2-(Substituted Aryl/Heteryl)-4-oxo-1,3-thiazolidin-3-yl]-2-oxo-2H-chromene-3-carboxamides (IV-a-m)
  • Structure: These derivatives (e.g., IV-a-m) feature a thiazolidinone ring linked to coumarin via a carboxamide bridge, analogous to the target compound. Substituents on the aryl/heteryl group vary, including methoxy, trifluoromethyl, and halogens .
  • Synthesis: Prepared via Knoevenagel condensation followed by cyclization with aryl thiourea, yielding products with 70–85% purity. IR spectra show C=O stretches at 1761–1669 cm⁻¹, consistent with the target compound’s carbonyl groups .
  • Bioactivity : Tested for analgesic activity (acetic acid-induced writhing model), with some derivatives showing 40–60% inhibition compared to aspirin (100 mg/kg) .
3-(2-Arylamino-1,3-thiazol-4-yl)-2-chromanones (3a-p)
  • Structure: Replace the thiazolidinone ring with a thiazole, reducing ring saturation. The coumarin retains a 3-acetyl group .
  • Synthesis: Bromination of 3-acetylcoumarin followed by cyclization with aryl thiourea. Yields range from 75–88%, with melting points (158–217°C) similar to thiazolidinone analogs .
  • Physicochemical Data : ^1H NMR shows aromatic protons at δ 6.65–7.93 ppm, distinct from the target compound’s thiazolidine protons (typically δ 3.5–4.5 ppm for CH₂ groups) .

Analogues with Modified Substituents

3-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-6-methoxy-2H-chromen-2-one
  • Structure : Features a methoxy group at the coumarin C6 position and a 2-chlorophenyl-substituted thiazole. Molecular weight (369.819 g/mol) is lower than the target compound due to the absence of a carbonyl group .
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one
  • Structure : Incorporates a bromophenyl-thiazole and a benzyloxy group on coumarin. The halogen-rich structure (Br, Cl, F) enhances molecular weight (607.82 g/mol) and may improve binding to hydrophobic enzyme pockets .
  • Synthetic Challenges : Multiple halogen substituents complicate purification, as seen in lower yields (~65%) compared to simpler analogs .

Analogues with Divergent Cores

(E)-3-[3-(4-Morpholinophenyl)acryloyl]-2H-chromen-2-one
  • Structure: Replaces the thiazolidinone with an acryloyl-morpholinophenyl group.
  • Bioactivity : Demonstrates anticancer activity (IC₅₀ = 12–18 µM against MCF-7 cells), suggesting coumarin’s role in cytotoxicity .

Physicochemical and Pharmacokinetic Comparisons

Melting Points and Stability

  • Thiazolidinone-coumarin hybrids (e.g., IV-a-m) exhibit melting points of 158–217°C, correlating with crystallinity and thermal stability .
  • The target compound’s 3-chlorophenyl group may lower melting points compared to methoxy or bromo analogs due to reduced polarity .

Solubility and Lipophilicity

  • LogP values for thiazolidinone derivatives range from 2.5–3.8, indicating moderate lipophilicity. The 3-chlorophenyl group in the target compound increases LogP (~3.5) compared to morpholinophenyl analogs (LogP ~2.0) .

Spectroscopic Data

  • IR: Thiazolidinone C=O stretches at ~1700 cm⁻¹ and coumarin lactone C=O at ~1750 cm⁻¹ .
  • ^1H NMR : Thiazolidine CH₂ protons resonate at δ 3.5–4.5 ppm, while thiazole protons appear as singlets near δ 7.0–8.0 ppm .

Biological Activity

The compound 3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , also known as 6-bromo-3-{[2-(3-chlorophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one , is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H13BrClNO3S
  • Molecular Weight : 450.73 g/mol
  • CAS Number : 313267-67-3

Biological Activity Overview

The biological activity of the compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of thiazolidinones exhibit significant antimicrobial properties. The incorporation of the thiazolidine moiety has been shown to enhance the antimicrobial efficacy against various bacterial strains and fungi.
    • A study demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity
    • Research has indicated that compounds with a coumarin core, such as this one, may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells.
    • In vitro assays have shown that the compound can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
  • Acetylcholinesterase Inhibition
    • Compounds similar to this one have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.
    • A recent study reported a series of coumarin derivatives with strong AChE inhibitory activity, highlighting the potential for therapeutic applications in cognitive disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in microbial cells, leading to cell death.
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, which may involve caspase activation and mitochondrial dysfunction.
  • Enzyme Inhibition : Its ability to inhibit enzymes like AChE suggests a competitive inhibition mechanism where the compound mimics natural substrates.

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Evaluated various thiazolidine derivatives for antimicrobial activityIdentified significant antimicrobial effects against multiple strains
PMC11531508 (2024)Investigated AChE inhibition by coumarin derivativesFound promising AChE inhibitory activity suggesting potential for Alzheimer's treatment
ScienceDirect (2004)Assessed cytotoxicity against human tumor cellsDemonstrated effective inhibition of cancer cell proliferation

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